An In-depth Technical Guide to the Chemical Properties of 6-amino-3-methyl-1,3-benzoxazol-2(3H)-one
An In-depth Technical Guide to the Chemical Properties of 6-amino-3-methyl-1,3-benzoxazol-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-amino-3-methyl-1,3-benzoxazol-2(3H)-one is a heterocyclic organic compound belonging to the benzoxazolone class. While this specific molecule is not extensively documented in publicly available literature, this guide synthesizes the known chemical and physical properties, provides a putative experimental protocol for its synthesis, and discusses the potential biological significance of the broader benzoxazolone scaffold. The information herein is intended to serve as a foundational resource for researchers interested in the potential applications of this and related compounds in medicinal chemistry and drug development.
Chemical and Physical Properties
The fundamental chemical and physical properties of 6-amino-3-methyl-1,3-benzoxazol-2(3H)-one are summarized below. These data are compiled from publicly accessible chemical databases and supplier information.[1]
| Property | Value | Source |
| IUPAC Name | 6-amino-3-methyl-1,3-benzoxazol-2(3H)-one | PubChem[1] |
| Synonyms | N-methyl-6-aminobenzoxazolone, 6-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one | PubChem[1] |
| CAS Number | 99584-10-8 | ChemicalBook[2] |
| Molecular Formula | C₈H₈N₂O₂ | PubChem[1] |
| Molecular Weight | 164.16 g/mol | PubChem[1] |
| Melting Point | 148°C to 152°C | Thermo Fisher Scientific[3] |
| Appearance | Tan powder | Thermo Fisher Scientific[3] |
| XLogP3 | 0.6 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
| Topological Polar Surface Area | 55.6 Ų | PubChem[1] |
| Purity (Typical) | ≥90% (HPLC) | Thermo Fisher Scientific[3] |
Spectroscopic Data
Experimental Protocols
The synthesis of 6-amino-3-methyl-1,3-benzoxazol-2(3H)-one is most plausibly achieved through the reduction of its nitro precursor, 3-methyl-6-nitro-1,3-benzoxazol-2(3H)-one. While a specific, detailed protocol for this exact transformation is not published, the following represents a standard and reliable method for the reduction of aromatic nitro compounds to their corresponding anilines. Two common methods, catalytic hydrogenation and reduction with tin(II) chloride, are presented.
Synthesis via Catalytic Hydrogenation
This method employs a catalyst, typically palladium on carbon (Pd/C), and a hydrogen source to reduce the nitro group.
Materials:
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3-methyl-6-nitro-1,3-benzoxazol-2(3H)-one
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Palladium on carbon (5% or 10% Pd/C)
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Ethanol or Ethyl Acetate (solvent)
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Hydrogen gas (H₂)
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Inert gas (Nitrogen or Argon)
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Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon of hydrogen)
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Celite or other filtration aid
Procedure:
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In a suitable reaction vessel, dissolve or suspend 3-methyl-6-nitro-1,3-benzoxazol-2(3H)-one in a suitable solvent such as ethanol or ethyl acetate.
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Carefully add a catalytic amount of Pd/C (typically 5-10 mol% of the substrate).
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Seal the reaction vessel and purge the system with an inert gas (nitrogen or argon) to remove any oxygen.
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Introduce hydrogen gas to the system. If using a balloon, ensure it is securely attached. For a hydrogenation apparatus, pressurize the vessel to the desired pressure (typically 1-4 atm).
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Stir the reaction mixture vigorously at room temperature.
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Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the uptake of hydrogen.
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Upon completion, carefully vent the excess hydrogen and purge the system with an inert gas.
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Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with the reaction solvent.
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Concentrate the filtrate under reduced pressure to yield the crude product.
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The crude 6-amino-3-methyl-1,3-benzoxazol-2(3H)-one can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Synthesis via Reduction with Tin(II) Chloride
This is a classic method for the reduction of aromatic nitro compounds and is often used when catalytic hydrogenation is not feasible.
Materials:
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3-methyl-6-nitro-1,3-benzoxazol-2(3H)-one
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Tin(II) chloride dihydrate (SnCl₂·2H₂O)
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Concentrated hydrochloric acid (HCl)
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Ethanol (solvent)
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Sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) solution
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Ethyl acetate (for extraction)
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate or magnesium sulfate
Procedure:
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Dissolve 3-methyl-6-nitro-1,3-benzoxazol-2(3H)-one in ethanol in a round-bottom flask.
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Add an excess of tin(II) chloride dihydrate (typically 3-5 equivalents) to the solution.
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Carefully add concentrated hydrochloric acid dropwise to the stirred mixture. The reaction is often exothermic and may require cooling in an ice bath to maintain a moderate temperature.
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After the addition of HCl, the reaction mixture is typically heated to reflux and stirred for several hours.
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Monitor the reaction progress by TLC until the starting material is consumed.
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Cool the reaction mixture to room temperature and carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate or a solution of sodium hydroxide. This will result in the precipitation of tin salts.
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Filter the mixture to remove the tin salts, washing the precipitate with ethyl acetate.
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Transfer the filtrate to a separatory funnel and extract with ethyl acetate.
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Wash the combined organic layers with water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization.
Biological Activity and Signaling Pathways
There is currently no specific information in the public domain regarding the biological activity or the involvement of 6-amino-3-methyl-1,3-benzoxazol-2(3H)-one in any signaling pathways. However, the broader class of benzoxazolone derivatives has been the subject of extensive research in medicinal chemistry, exhibiting a wide range of biological activities.
It is important to note that the biological activities of the benzoxazolone scaffold are highly dependent on the nature and position of the substituents on the ring system. Therefore, the activities listed below are for the general class of compounds and may not be representative of 6-amino-3-methyl-1,3-benzoxazol-2(3H)-one.
Safety Information
Based on available data, 6-amino-3-methyl-1,3-benzoxazol-2(3H)-one should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
Conclusion
6-amino-3-methyl-1,3-benzoxazol-2(3H)-one is a benzoxazolone derivative with defined physical properties but limited publicly available biological and detailed spectroscopic data. This guide provides a consolidated source of its known characteristics and outlines reliable synthetic protocols based on established chemical transformations. The diverse biological activities of the broader benzoxazolone class suggest that this compound could be of interest for further investigation in drug discovery and development programs. Future research should focus on its full spectroscopic characterization and a thorough evaluation of its biological profile.




